1-(1-(Azetidin-1-yl)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide
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Overview
Description
1-(1-(Azetidin-1-yl)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide is a complex organic compound that features both azetidine and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aza-Michael addition reactions followed by purification steps such as crystallization or chromatography. The scalability of these reactions makes them suitable for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Azetidin-1-yl)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(1-(Azetidin-1-yl)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism by which 1-(1-(Azetidin-1-yl)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like 3-(pyrazol-1-yl)azetidine share structural similarities and are studied for their biological activities.
Pyrazole derivatives: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
1-(1-(Azetidin-1-yl)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide stands out due to its combined azetidine and pyrazole rings, which confer unique reactivity and biological properties. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H18N4O2S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-[1-(azetidin-1-yl)-2-methylpropan-2-yl]pyrazole-3-sulfonamide |
InChI |
InChI=1S/C10H18N4O2S/c1-10(2,8-13-5-3-6-13)14-7-4-9(12-14)17(11,15)16/h4,7H,3,5-6,8H2,1-2H3,(H2,11,15,16) |
InChI Key |
RTTMXFRQARVYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC1)N2C=CC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
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